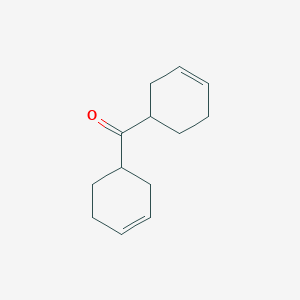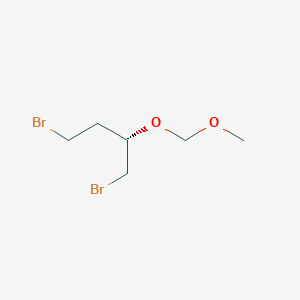![molecular formula C14H20O4 B13823945 7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a chemical compound that belongs to the class of cycloaliphatic epoxy resins. It is commonly used as a reactive diluent or a cross-linking agent in the formulation of epoxy-based materials, such as coatings, adhesives, and composites . Its molecular formula is C14H20O4, and it has a molecular weight of 252.31 g/mol .
Méthodes De Préparation
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . This reaction involves the epoxidation of the double bonds in the cyclohexene rings, resulting in the formation of the epoxy groups. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction .
Analyse Des Réactions Chimiques
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Cationic Polymerization: This compound reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets.
Epoxide Reactions: The epoxy groups in the compound can react with hydroxyl, carboxyl, or amine groups of polymers, leading to high cross-linking.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Applications De Recherche Scientifique
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate has a wide range of applications in scientific research and industry, including:
Polymeric Gels: It serves as a monomer in the synthesis of polymeric gels, which can be used in controlled release systems, drug delivery, or sensors.
Adhesives and Composites: The compound is used as a resin in aerospace, electronics, and automobile industries as an adhesive and composite material.
Mécanisme D'action
The mechanism of action of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves its dual epoxide functionality, which allows it to react with various functional groups such as hydroxyl, carboxyl, or amine groups in polymers . This high cross-linking capability results in the formation of thermosets with high heat and chemical resistance and good adhesion . The compound’s UV stability and low viscosity compared to other epoxy resins make it advantageous for various applications .
Comparaison Avec Des Composés Similaires
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is unique due to its dual epoxide functionality and cycloaliphatic structure, which provide thermal stability, weatherability, and electrical conductivity . Similar compounds include:
Bisphenol A diglycidyl ether: Commonly used in epoxy resins but lacks the cycloaliphatic structure.
Neopentyl glycol diglycidyl ether: Another epoxy compound with different structural properties.
Poly(ethylene glycol) diglycidyl ether: Used in similar applications but with different molecular properties.
These comparisons highlight the unique properties of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, making it a valuable compound in various industrial and scientific applications.
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate |
InChI |
InChI=1S/C14H20O4/c15-14(6-8-1-3-10-12(5-8)17-10)16-9-2-4-11-13(7-9)18-11/h8-13H,1-7H2 |
Clé InChI |
NHJIDZUQMHKGRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(O2)CC1CC(=O)OC3CCC4C(C3)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
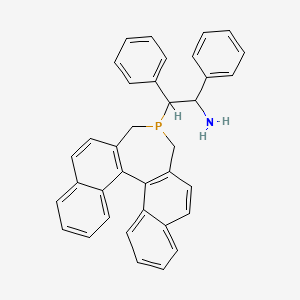
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
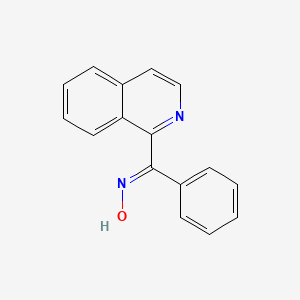
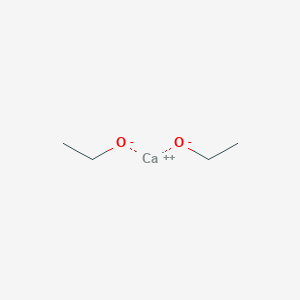
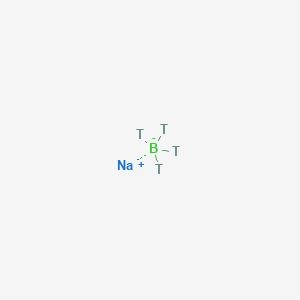


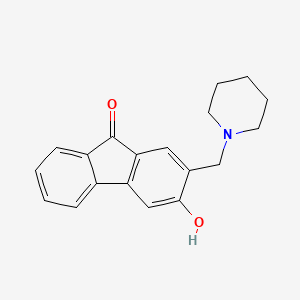
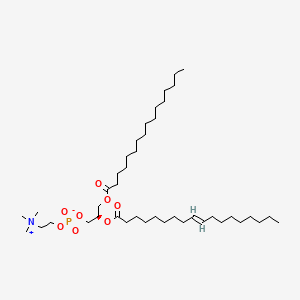
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

